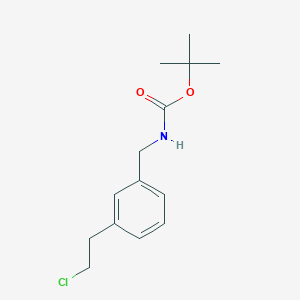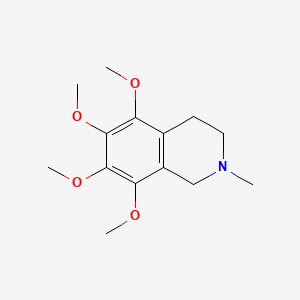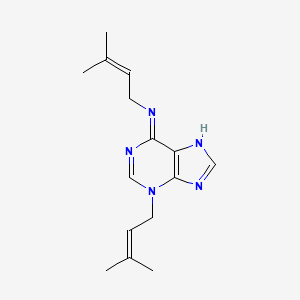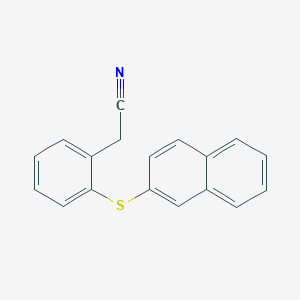
Benzeneacetonitrile, 2-(2-naphthalenylthio)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-(Naphthalen-2-ylthio)phenyl)acetonitrile is an organic compound with the molecular formula C18H13NS It is characterized by the presence of a naphthalene ring attached to a phenyl ring via a sulfur atom, with an acetonitrile group attached to the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(naphthalen-2-ylthio)phenyl)acetonitrile typically involves the reaction of 2-naphthalenethiol with 2-bromophenylacetonitrile under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate (K2CO3) in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures. The reaction proceeds via a nucleophilic substitution mechanism, where the thiolate anion generated from 2-naphthalenethiol attacks the brominated carbon of 2-bromophenylacetonitrile, leading to the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for 2-(2-(naphthalen-2-ylthio)phenyl)acetonitrile are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Additionally, purification techniques like recrystallization or column chromatography would be employed to isolate the compound on an industrial scale.
Chemical Reactions Analysis
Types of Reactions
2-(2-(Naphthalen-2-ylthio)phenyl)acetonitrile can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration, sulfonation, or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: H2O2 or m-CPBA in an organic solvent like dichloromethane (DCM) at room temperature.
Reduction: LiAlH4 in anhydrous ether or catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen gas.
Substitution: Nitration using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4) at low temperatures.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of primary amines.
Substitution: Formation of nitro, sulfonyl, or halogenated derivatives.
Scientific Research Applications
2-(2-(Naphthalen-2-ylthio)phenyl)acetonitrile has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocycles.
Biology: Potential use in the study of biological pathways and interactions due to its structural similarity to biologically active compounds.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-(2-(naphthalen-2-ylthio)phenyl)acetonitrile is not fully understood, but it is believed to interact with various molecular targets and pathways. The compound’s structural features allow it to bind to specific enzymes or receptors, potentially inhibiting or modulating their activity. For example, the nitrile group can act as a hydrogen bond acceptor, while the aromatic rings can participate in π-π interactions with target proteins.
Comparison with Similar Compounds
Similar Compounds
2-(2-(Naphthalen-2-yl)phenyl)acetonitrile: Lacks the sulfur atom, which may affect its reactivity and biological activity.
2-(Naphthalen-2-yl)-2-(pentyloxy)acetonitrile: Contains a pentyloxy group instead of a phenyl group, leading to different chemical and physical properties.
Uniqueness
2-(2-(Naphthalen-2-ylthio)phenyl)acetonitrile is unique due to the presence of the sulfur atom, which can undergo various oxidation states, providing versatility in chemical reactions. Additionally, the combination of the naphthalene and phenyl rings imparts distinct electronic and steric properties, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
57536-27-3 |
|---|---|
Molecular Formula |
C18H13NS |
Molecular Weight |
275.4 g/mol |
IUPAC Name |
2-(2-naphthalen-2-ylsulfanylphenyl)acetonitrile |
InChI |
InChI=1S/C18H13NS/c19-12-11-15-6-3-4-8-18(15)20-17-10-9-14-5-1-2-7-16(14)13-17/h1-10,13H,11H2 |
InChI Key |
TXTMSRDRQQXEEL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)SC3=CC=CC=C3CC#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 4-chloroimidazo[1,2-a]quinoxaline-2-carboxylate](/img/structure/B11850063.png)

![3-Phenyl-1-[(propan-2-yl)oxy]-1H-2-benzopyran](/img/structure/B11850078.png)
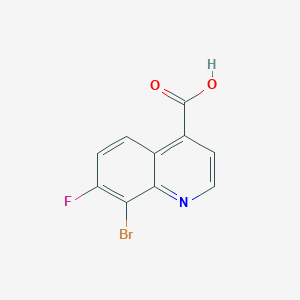

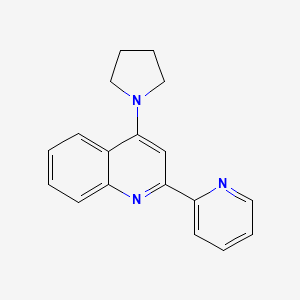
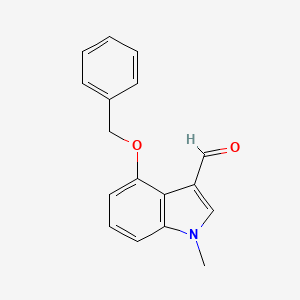
![Ethyl 7-methoxy-1,3-dihydro-2h-pyrrolo[3,4-b]quinoline-2-carboxylate](/img/structure/B11850101.png)

